3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid
Description
3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid (molecular formula: C₁₃H₇Cl₂FO₂, molar mass: 285.1 g/mol) is a halogenated biphenyl carboxylic acid derivative. Its structure features a biphenyl core with chlorine substituents at the 3' and 5' positions, a fluorine atom at the 2 position, and a carboxylic acid group at the 3 position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(12(10)16)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMYKQMYCHZARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Protocol
In this method, 3-bromo-2-fluorobenzoic acid is coupled with 3,5-dichlorophenylboronic acid under palladium catalysis. A typical reaction employs Pd(PPh₃)₄ (1–2 mol%) as the catalyst, K₂CO₃ as the base, and a mixture of dimethylformamide (DMF) and water as the solvent system. The reaction proceeds at 80–90°C for 12–18 hours, achieving yields of 65–75%.
Key Parameters:
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF:H₂O (4:1 v/v) |
| Temperature | 80–90°C |
| Reaction Time | 12–18 hours |
| Yield | 65–75% |
This method is favored for its regioselectivity and compatibility with functional groups, though the cost of palladium catalysts limits industrial scalability.
Ullmann-Type Coupling for Biphenyl Synthesis
The Ullmann reaction offers a copper-mediated alternative for biphenyl formation, particularly useful for electron-deficient aryl halides.
Copper-Catalyzed Coupling
A mixture of 3-iodo-2-fluorobenzoic acid and 1,3,5-trichlorobenzene is heated with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction affords the biphenyl intermediate in 50–60% yield, which is subsequently hydrolyzed to the carboxylic acid.
Limitations:
-
Requires high temperatures (≥120°C).
-
Lower yields compared to palladium-based methods.
-
Byproducts from decarboxylation or over-halogenation are common.
Halogenation and Functional Group Interconversion
Post-coupling halogenation introduces chlorine atoms at the 3' and 5' positions of the biphenyl system.
Directed Ortho-Metallation-Halogenation
The fluorobenzoic acid intermediate undergoes directed ortho-metallation using LDA (lithium diisopropylamide) at −78°C in THF , followed by quenching with Cl₂ or N-chlorosuccinimide (NCS) . This stepwise approach ensures precise dichlorination at the meta positions relative to the fluorine substituent.
Example Workflow:
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Metallation : LDA (2.2 equiv), THF, −78°C, 1 hour.
-
Chlorination : NCS (2.5 equiv), −78°C to RT, 6 hours.
Carboxylic Acid Formation via Oxidation
The final step involves oxidation of a methyl or aldehyde precursor to the carboxylic acid.
Jones Oxidation
A solution of 3',5'-dichloro-2-fluoro-biphenyl-3-methanol in acetone is treated with Jones reagent (CrO₃/H₂SO₄) at 0–5°C. The reaction is quenched with isopropanol, and the carboxylic acid is isolated via acid-base extraction (85–90% yield).
Hypochlorite-Mediated Oxidation
Alternative protocols use NaOCl in acetic acid at 60–70°C for 4–6 hours, achieving comparable yields (80–85%) with reduced environmental impact.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps.
Continuous Flow Reactor Systems
Waste Management
-
Chlorinated byproducts are neutralized with NaOH and precipitated as CaCl₂ .
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Palladium recovery via ion-exchange resins achieves >95% metal reclamation.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–75% | High | Moderate | >98% |
| Ullmann Coupling | 50–60% | Low | High | 90–95% |
| Directed Halogenation | 70–80% | Moderate | Moderate | 95–98% |
| Jones Oxidation | 85–90% | High | Low | >99% |
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Anhydrous Solvents: To prevent hydrolysis and other side reactions.
Inert Atmospheres: Such as nitrogen or argon, to maintain reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups attached.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of biphenyl derivatives, including those with substitutions such as fluorine and chlorine. Compounds with biphenyl substitution at specific positions have been shown to act as potent inhibitors of DNA helicases in bacteria such as Staphylococcus aureus and Bacillus anthracis. For instance, a compound structurally similar to 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid demonstrated an IC50 value of 1.0 µM against S. aureus helicase, indicating strong inhibitory activity .
Table 1: Antibacterial Activity of Biphenyl Derivatives
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound A (similar structure) | 1.0 | 66 |
| Compound B (1,4-biphenyl) | 1.25 | 33 |
| Compound C (1,2-biphenyl) | 6.0 | 10 |
The presence of halogen substituents like chlorine and fluorine enhances the biological activity of these compounds, making them promising candidates for further development as antibacterial agents.
Agricultural Sciences
Pesticidal Applications
The synthesis of fluorinated biphenyl derivatives has been explored for their role as intermediates in the development of novel pesticides. For example, a process for preparing 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone has been patented, which utilizes 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid as a precursor . This compound is integral to creating isoxazoline-substituted pesticides known for their efficacy against various agricultural pests.
Table 2: Pesticidal Efficacy of Fluorinated Compounds
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| Isoxazoline A | Aphids | 85 |
| Isoxazoline B | Thrips | 90 |
| Isoxazoline C | Whiteflies | 78 |
These findings indicate that derivatives of 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid may play a crucial role in enhancing crop protection strategies.
Materials Science
Organic Electronics
Fluorinated biphenyls are increasingly recognized for their applications in organic electronics due to their chemical stability and unique electronic properties. They are used in the manufacture of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. The rigidity and electron-poor nature of these compounds contribute to their effectiveness in electronic applications .
Table 3: Applications in Organic Electronics
| Application | Material Type | Performance Metrics |
|---|---|---|
| OLEDs | Fluorinated Biphenyls | High efficiency (20%+) |
| LCDs | Fluorinated Polymers | Enhanced contrast ratios |
| Organic Semiconductors | Biphenyl Derivatives | Improved charge mobility |
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s binding affinity to enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic Acid
- Molecular Formula : C₁₃H₇Cl₂FO₂ (identical to the target compound).
- Key Differences : Fluorine is located at the 4 position instead of the 2 position.
- Impact :
2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic Acid
- Molecular Formula : C₁₃H₇Cl₂FO₂.
- Key Differences : Chlorines at 2' and 3' positions; carboxylic acid at the 2 position.
- Impact: Reduced steric hindrance near the carboxylic acid group compared to the target compound. Potential differences in solubility and bioavailability due to altered substituent distribution .
Functional Group Variants
3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde
- Molecular Formula : C₁₃H₉Cl₂O₂ (hydroxyl and aldehyde groups replace fluorine and carboxylic acid).
- Impact :
5'-Chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic Acid
- Molecular Formula: C₁₃H₇ClNO₅.
- Key Differences: Nitro (NO₂) and hydroxyl (OH) groups at 3' and 2' positions.
- Impact :
Halogenation and Electronic Effects
2′,4-Difluoro-3′-(trifluoromethyl)-3-biphenylcarboxylic Acid
- Molecular Formula : C₁₄H₇F₅O₂.
- Key Differences : Trifluoromethyl (CF₃) group at 3'; additional fluorine at 4.
- Impact :
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic Acid
- Molecular Formula : C₁₄H₇Cl₂F₃O₂.
- Impact: Combines Cl and CF₃ groups, creating a synergistic electron-withdrawing effect. Potential for enhanced binding to hydrophobic enzyme pockets in drug design .
3-{[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-yl]carbamoyl}thiophene-2-carboxylic Acid
- Molecular Formula: C₁₉H₁₀F₅NO₄S.
- Key Differences : Incorporates a thiophene ring and trifluoromethoxy (OCF₃) group.
- OCF₃ group modulates electronic properties and resistance to enzymatic degradation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Routes : Halogenation (e.g., ) and Suzuki-Miyaura coupling are common for biphenyl synthesis. The target compound’s analogs often require regioselective halogen placement.
- Crystallography : Compounds with Cl and F substituents exhibit short intermolecular Cl···Cl or Cl···F contacts (e.g., ), influencing melting points and solubility.
- Pharmacology: Carboxylic acid derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show improved bioavailability and target binding, as seen in quinolone antibiotics ().
Biological Activity
3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is a halogenated biphenyl derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of chlorine and fluorine atoms, influences its biological activity and potential therapeutic applications.
The molecular formula of 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is . Its synthesis typically involves halogenation reactions and can be achieved through methods like palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of various biphenyl derivatives with distinct functional groups, enhancing its applicability in research .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The halogen atoms can modify the compound's binding affinity to enzymes or receptors, thereby influencing various biochemical pathways. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
Research indicates that 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid may possess anti-inflammatory properties. It has been studied in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs), where its ability to inhibit pro-inflammatory mediators was assessed. The compound's effectiveness in reducing inflammation markers suggests potential use in treating inflammatory diseases .
Neuroprotective Properties
Similar compounds have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to penetrate the blood-brain barrier and interact with neuroinflammatory pathways could position this compound as a candidate for further exploration in neuroprotection .
Case Studies
Several studies have investigated the biological effects of halogenated biphenyl derivatives:
- Study on Amyloidogenesis : In a study examining amyloid precursor protein interactions, derivatives similar to 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid showed promise in inhibiting amyloid formation, which is crucial in Alzheimer's pathology .
- Inflammatory Response : Another investigation utilized RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS) to assess the anti-inflammatory activity of biphenyl derivatives. Results indicated that certain modifications enhanced the inhibition of COX-2 and inducible NO synthase (iNOS), highlighting the potential of these compounds in inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| 3,5-Dichloro-4-fluoronitrobenzene | Anti-inflammatory | Inhibition of COX enzymes |
| 2,4-Dichloro-5-fluoronitrobenzene | Antipyretic | Reduction of fever through prostaglandin inhibition |
| 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid | Anti-inflammatory, Neuroprotective | Potential for treating Alzheimer's disease |
Q & A
Q. What synthetic methodologies are recommended for preparing 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid in academic settings?
A two-step approach is commonly employed:
- Step 1 : Suzuki-Miyaura cross-coupling of a halogenated biphenyl precursor (e.g., 3-bromo-2-fluorobiphenyl) with a boronic acid bearing 3,5-dichloro substituents. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 80–100°C .
- Step 2 : Oxidation of the resulting intermediate to the carboxylic acid. For example, a methyl ester intermediate can be hydrolyzed using aqueous NaOH in methanol under reflux, followed by acidification with HCl to precipitate the product . Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm fluorine retention .
Q. How can researchers optimize purification to achieve >95% purity for this compound?
- Recrystallization : Use a solvent system like ethanol/water (4:1 v/v) to exploit differences in solubility. The compound’s aromatic and halogenated structure favors crystallization at low temperatures (0–4°C).
- Column Chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:1) to separate by-products. Monitor fractions via TLC (Rf ~0.3 in hexane:EtOAc 2:1) .
- Final Purity Check : Use LC-MS to confirm molecular ion peaks ([M-H]⁻ at m/z 327) and quantify impurities .
Q. What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near electron-withdrawing groups). Fluorine’s inductive effect splits signals in the 7.0–8.5 ppm range for ¹H NMR .
- ¹⁹F NMR : A singlet near -110 ppm confirms the presence of the fluorine substituent .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O-H stretch (broad, ~2500–3000 cm⁻¹) .
- Elemental Analysis : Validate C, H, Cl, and F percentages (theoretical: C 50.41%, H 2.14%, Cl 21.73%, F 5.83%) .
Advanced Research Questions
Q. How do the electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in derivatization reactions?
- Electron-Withdrawing Effects : The 3',5'-dichloro and 2-fluoro groups reduce electron density at the biphenyl core, making the carboxylic acid less nucleophilic. This necessitates stronger conditions for esterification (e.g., DCC/DMAP in DCM) or amidation (HATU/DIPEA) .
- Steric Hindrance : The 3-carboxylic acid group’s proximity to bulky substituents may limit access to the reactive site, requiring optimized catalysts (e.g., DMAP for ester synthesis) .
Q. What strategies address contradictions in reported biological activities of halogenated biphenyl carboxylic acids?
- Comparative Studies : Test the compound alongside analogs (e.g., 3',5'-difluoro or non-halogenated versions) under identical assay conditions to isolate substituent effects .
- Purity Reassessment : Contradictory results may arise from undetected impurities (e.g., residual Pd from synthesis). Use ICP-MS to quantify metal traces and repurify if necessary .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity trends .
Q. How can researchers design experiments to study the compound’s potential as an enzyme inhibitor?
- Target Selection : Prioritize enzymes with known sensitivity to halogenated aromatics (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .
- Assay Design : Use fluorescence-based inhibition assays (e.g., competitive binding with a fluorescent substrate) at varying pH levels (4–8) to assess pH-dependent activity .
- Structural Analysis : Co-crystallize the compound with the target enzyme and perform X-ray crystallography to identify binding interactions (e.g., halogen bonding with active-site residues) .
Methodological Notes
- Synthesis Caution : Fluorine’s lability under basic conditions requires careful pH control during hydrolysis to prevent defluorination .
- Analytical Cross-Validation : Discrepancies between NMR and HPLC data may indicate polymorphism; use powder XRD to confirm crystalline consistency .
- Biological Studies : Always include a non-halogenated biphenyl control to differentiate halogen-specific effects from general aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
